Endrin aldehyde

描述

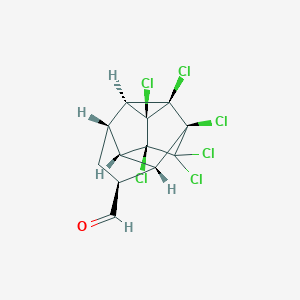

Endrin aldehyde is a derivative of endrin, an organochlorine compound primarily used as an insecticide, rodenticide, and piscicide. This compound is formed as a degradation product of endrin and is known for its persistence in the environment. It is a colorless to off-white solid with a chemical formula of C12H8Cl6O .

准备方法

Synthetic Routes and Reaction Conditions: Endrin aldehyde is typically produced through the isomerization of endrin under specific conditions. This process involves the opening of the epoxide ring in endrin, especially in the presence of acidic active sites .

Industrial Production Methods: In industrial settings, this compound is often generated as a byproduct during the manufacturing and degradation of endrin. The process involves high-temperature conditions and the presence of catalysts or active surfaces that facilitate the isomerization of endrin to this compound .

化学反应分析

Chemical Identity

Reactions in the Environment

- Atmosphere: this compound may react with photochemically generated hydroxyl radicals in the atmosphere. The estimated half-life of this reaction is about 3.6 hours .

- Photodegradation: When endrin is exposed to light, it breaks down into this compound and endrin ketone .

- Hydrolysis: Endrin is very resistant to hydrolysis, with an estimated half-life of greater than 4 years .

Reactions with Other Chemicals

- Polymerization: Aldehydes such as this compound are frequently involved in self-condensation or polymerization reactions. These reactions are exothermic and often catalyzed by acid .

- Oxidation: Aldehydes are readily oxidized to give carboxylic acids .

- Reactions with other compounds : Flammable and/or toxic gases are generated by the combination of aldehydes with azo, diazo compounds, dithiocarbamates, nitrides, and strong reducing agents .

- Autoxidation: Aldehydes can react with air to give first peroxo acids, and ultimately carboxylic acids. These autoxidation reactions are activated by light and catalyzed by salts of transition metals and are autocatalytic .

Fate and Transport

- Air: this compound might react with photochemically generated hydroxyl radicals in the atmosphere, with an estimated half-life of 3.6 hours .

- Water: Endrin does not dissolve very well in water and is more likely to cling to the bottom sediments of rivers, lakes, and other bodies of water .

Bioconcentration Factor

- This compound has moderate-high hydrophobicity (log Kow ≥ 4), with a log Kow = 4.37 .

- TL2 = 440 L/kg

- TL3 = 920 L/kg

- TL4 = 850 L/kg

Degradation

科学研究应用

Environmental Monitoring and Assessment

Endrin aldehyde is primarily studied in the context of environmental pollution, particularly in relation to agricultural runoff and hazardous waste sites. It has been detected in multiple locations, indicating its persistence in the environment.

- Detection in Water Bodies : this compound has been identified in urban runoff and surface waters, where it poses risks to aquatic life. Studies have shown that it can be monitored alongside other pollutants to assess water quality and inform regulatory practices .

- Biodegradation Studies : Research indicates that endrin and its derivatives, including this compound, can undergo biodegradation in various soil types. Laboratory studies demonstrate that certain soil microorganisms can effectively degrade endrin under aerobic conditions, although the degradation rates vary significantly depending on soil composition and environmental conditions .

Toxicological Research

The toxicological profile of this compound is critical for understanding its impacts on human health and ecosystems.

- Health Effects : Studies have documented the adverse health effects associated with exposure to endrin compounds, including neurotoxicity and potential carcinogenic effects. The Agency for Toxic Substances and Disease Registry (ATSDR) provides a comprehensive overview of these health risks, emphasizing the need for continued research on low-dose exposures .

- Case Studies : Specific case studies have evaluated the presence of this compound in biological samples (e.g., blood and tissue) from wildlife, providing insights into bioaccumulation and ecological health risks. For instance, research involving crocodiles has utilized dermal scutes as non-destructive sampling methods to monitor organochlorine pesticides, including this compound .

Analytical Chemistry Applications

This compound is used as a reference compound in analytical chemistry to enhance the detection capabilities of gas chromatography (GC) systems.

- Stability Studies : Analytical methods have been developed to assess the stability of this compound during sample processing. These methods are crucial for ensuring accurate measurements of pesticide residues in drinking water and environmental samples .

- Method Development : The development of standardized analytical methods for detecting this compound alongside other organochlorine pesticides helps improve monitoring practices across various environmental matrices .

Regulatory Frameworks

The regulation of this compound highlights its significance in public health policy.

- EPA Guidelines : The U.S. Environmental Protection Agency (EPA) has established guidelines regarding acceptable levels of endrin compounds in drinking water due to their toxicity. Continuous evaluation of these guidelines is necessary as new research emerges regarding their environmental behavior and health impacts .

- Risk Assessment Models : Risk assessment models consider the presence of this compound among other pesticides when evaluating cumulative exposure risks to humans and wildlife. This holistic approach aids in developing more effective regulatory strategies .

作用机制

Endrin aldehyde exerts its effects primarily through its neurotoxic properties. Upon entering the body, it can be stored in fatty tissues and act on the central nervous system. It enhances the production of reactive oxygen species, leading to oxidative stress and neuronal damage. This can result in convulsions, seizures, and even death in severe cases .

相似化合物的比较

Endrin: The parent compound from which endrin aldehyde is derived.

Endrin Ketone: Another degradation product of endrin.

Comparison:

Persistence: this compound, like endrin and dieldrin, is highly persistent in the environment.

Toxicity: All these compounds exhibit significant neurotoxic effects, but this compound is specifically noted for its rapid onset of symptoms.

Degradation: this compound is formed through the degradation of endrin, whereas dieldrin is a separate compound with its own degradation pathway

This compound’s unique properties and its role as a degradation product of endrin make it a compound of significant interest in environmental and toxicological studies.

属性

CAS 编号 |

7421-93-4 |

|---|---|

分子式 |

C12H8Cl6O |

分子量 |

380.9 g/mol |

IUPAC 名称 |

(1S,2R,3S,4R,5S,7S,8S,9R,10S)-3,4,5,6,6,7-hexachloropentacyclo[6.3.0.02,4.03,7.05,9]undecane-10-carbaldehyde |

InChI |

InChI=1S/C12H8Cl6O/c13-8-5-3(2-19)1-4-6(5)9(14,12(8,17)18)11(16)7(4)10(8,11)15/h2-7H,1H2/t3-,4+,5-,6+,7+,8+,9+,10+,11-/m1/s1 |

InChI 键 |

HCTWZIFNBBCVGM-YJTREVOLSA-N |

SMILES |

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

手性 SMILES |

C1[C@@H]([C@@H]2[C@@H]3[C@H]1[C@H]4[C@@]5([C@@]2(C([C@]3([C@]45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

规范 SMILES |

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O |

熔点 |

Melting point: 235 °C, with decomposition |

Key on ui other cas no. |

7421-93-4 |

物理描述 |

Endrin aldehyde is a solid. Solid; [CAMEO] |

Pictograms |

Irritant |

保质期 |

STABLE IN PRESENCE OF MOST ALKALIES |

溶解度 |

In water 2.4X10-2 mg/L at 25 °C |

同义词 |

(1alpha,2beta,2abeta,4beta,4abeta,5beta,6abeta,6bbeta,7r*)-ecahydro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachloro; 1,2,4-methenecyclopenta(c,d)pentalene-r-carboxaldehyde,2,2a,3,3,4,7-hexachlorodecahydro; 1,2,4-methenocy |

蒸汽压力 |

0.0000002 [mmHg] 2X10-7 mm Hg at 25 °C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common analytical methods used to detect and quantify endrin aldehyde in environmental and biological samples?

A1: Gas chromatography coupled with an electron capture detector (GC-ECD) is frequently employed for the detection and quantification of this compound. [, , , , , , , , , , , , , , , , , , , ] This technique offers high sensitivity and selectivity for organochlorine pesticides. For confirmation and more detailed analysis, gas chromatography-mass spectrometry (GC-MS) is often used. [, ]

Q2: How persistent is this compound in the environment, and what are the implications of its persistence?

A2: this compound, similar to its parent compound endrin, exhibits persistence in the environment. [] This characteristic raises concerns about its long-term impact on ecosystems and potential bioaccumulation in the food chain. [, , , , ]

Q3: What are the major sources of this compound contamination in the environment?

A3: While the use of endrin has been banned or restricted in many countries, its legacy persists due to its stability and slow degradation. [] Consequently, this compound is often detected in areas with a history of endrin application. [, , , , , ] Runoff from agricultural fields with past endrin use and leaching from contaminated soils are significant sources of contamination in water bodies. []

Q4: Which ecosystems are particularly vulnerable to the adverse effects of this compound contamination?

A4: Aquatic ecosystems, especially wetlands, are particularly vulnerable to this compound contamination. [] This vulnerability stems from the compound's tendency to accumulate in sediments, posing risks to aquatic organisms and potentially disrupting food webs. [, , ]

Q5: What are the potential human health risks associated with exposure to this compound?

A5: While the direct impact of this compound on human health requires further research, its presence in food sources like fish and vegetables raises concerns. [, , , ] The persistence and bioaccumulative nature of this compound highlight the need for continuous monitoring and risk assessment.

Q6: What evidence suggests that this compound can bioaccumulate in organisms?

A6: Studies have shown that this compound can accumulate in the tissues of various organisms, including fish and birds. [, , , , , , , ] For example, in a study examining fish from Lake Qarun, Egypt, this compound was found at higher concentrations than other organochlorine pollutants. []

Q7: Are there any studies indicating potential health risks associated with consuming food contaminated with this compound?

A8: While research specifically focusing on this compound and its effects on human health through food consumption is limited, its classification as an organochlorine pesticide raises concerns. [, ] Studies have linked other organochlorine pesticides to various health issues, emphasizing the need for further investigation into the potential long-term effects of this compound exposure. []

Q8: What is the molecular formula and weight of this compound?

A9: The molecular formula for this compound is C12H8Cl6O, and its molecular weight is 380.90 g/mol. []

Q9: How does the structure of this compound contribute to its persistence in the environment?

A10: this compound's chemical structure, characterized by its chlorinated hydrocarbon backbone, contributes to its stability and resistance to degradation. [] This resilience allows it to persist in the environment for extended periods, leading to concerns about its long-term ecological impact. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。